Product packaging for Bruceanol-B(Cat. No.:)

Bruceanol-B

Cat. No.: B1255622
M. Wt: 536.6 g/mol
InChI Key: NZDAVMOPAYYVCK-NYBJRCFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bruceanol-B is a cytotoxic quassinoid compound isolated from natural sources, offering significant value in biochemical and pharmacological research . Its primary research applications include investigating anti-leukemic and anti-tumor properties, as well as studying its unique mechanism as a radical-producing antibiotic . In virology research, this compound has been shown to effectively inhibit the trafficking of viral glycoprotein in virus-infected cells and suppress syncytium formation in a dose-dependent manner, without affecting glycoprotein synthesis itself . This makes it a valuable tool for studying viral assembly and infectivity. Furthermore, its ability to generate oxygen radicals contributes to its studied cytotoxic effects, providing a potential mechanism for its anti-tumor activity . This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36O11 B1255622 Bruceanol-B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H36O11

Molecular Weight

536.6 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-3-hexanoyloxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C27H36O11/c1-5-6-7-8-16(29)38-18-20-26-11-36-27(20,24(34)35-4)22(32)17(30)19(26)25(3)13(10-15(26)37-23(18)33)12(2)9-14(28)21(25)31/h9,13,15,17-22,30-32H,5-8,10-11H2,1-4H3/t13-,15+,17+,18+,19+,20+,21+,22-,25-,26+,27-/m0/s1

InChI Key

NZDAVMOPAYYVCK-NYBJRCFSSA-N

Isomeric SMILES

CCCCCC(=O)O[C@@H]1[C@@H]2[C@@]34CO[C@@]2([C@H]([C@@H]([C@@H]3[C@@]5([C@@H](C[C@H]4OC1=O)C(=CC(=O)[C@H]5O)C)C)O)O)C(=O)OC

Canonical SMILES

CCCCCC(=O)OC1C2C34COC2(C(C(C3C5(C(CC4OC1=O)C(=CC(=O)C5O)C)C)O)O)C(=O)OC

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Sources of Bruceanol-B and Related Quassinoids

The Brucea genus is a significant reservoir of various quassinoids, including this compound and a spectrum of structurally related compounds. prota4u.orgwikipedia.org These plants are found in tropical and subtropical regions across Africa, Asia, and Australia. aau.edu.et

Brucea antidysenterica as a Primary Source

Brucea antidysenterica J.F. Mill. stands out as a primary botanical source from which this compound has been reported. wikipedia.orgnih.govaau.edu.etstorkapp.me This species, native to Africa, has been the subject of phytochemical investigations that have led to the identification and isolation of this compound alongside other quassinoids such as bruceanol-A, bruceanol-D, bruceanol-E, bruceanol-F, bruceanol-G, bruceanol-H, and bruceantin (B1667948). aau.edu.etprota4u.orgwikipedia.org

Brucea javanica and other Brucea species

Brucea javanica (L.) Merr. is another prominent species within the Brucea genus known for its quassinoid content. nih.govprota4u.orgfrontiersin.org While Brucea javanica is well-known for yielding compounds like brusatol (B1667952) and bruceine B, it also contains a variety of other quassinoids. nih.govprota4u.orgresearchgate.net Although this compound is primarily associated with Brucea antidysenterica, the Brucea genus as a whole is a rich source of diverse quassinoids. aau.edu.etprota4u.org

Extraction Techniques from Plant Matrix

The extraction process is a fundamental step in isolating this compound and other quassinoids from the raw plant material. This involves using appropriate solvents to selectively dissolve the desired compounds from the plant tissue. ffhdj.com

Solvent Extraction Methods (e.g., Ethyl Acetate)

Solvent extraction is a widely used technique for the isolation of natural products like quassinoids from botanical sources. ffhdj.comuwimona.edu.jm Ethyl acetate (B1210297) is a solvent frequently employed in the extraction of this compound and other quassinoids. researchgate.netuwimona.edu.jmmdpi.comoiv.intmdpi.com This method typically involves macerating the plant material and then treating it with ethyl acetate, which facilitates the partitioning of this compound into the solvent phase. uwimona.edu.jm

Optimized Extraction Conditions for Quassinoid Yield

Optimizing the conditions for solvent extraction is crucial for maximizing the yield of quassinoids. While specific detailed optimization protocols for this compound extraction from plant sources may vary and are often described in dedicated research reports, general optimization strategies for solvent extraction of natural compounds include considering factors such as the type of solvent, the solvent-to-plant material ratio, extraction temperature, duration of extraction, and the particle size of the plant material. ffhdj.com In the context of microbial production of this compound, optimization studies have focused on culture conditions, such as the composition of the growth medium (e.g., concentration of soluble starch and yeast extract) and incubation temperature, to enhance antibiotic production, including this compound. researchgate.net

Chromatographic Separation and Purification Strategies

Following the initial extraction, chromatographic techniques are indispensable for separating this compound from co-extracted compounds and achieving a high level of purity. researchgate.netkhanacademy.orgnih.govnih.gov

Various chromatographic methods have been successfully applied in the isolation and purification of this compound. These techniques include column chromatography utilizing stationary phases such as silica (B1680970) gel and Sephadex LH-20. researchgate.netju.edu.et High-performance liquid chromatography (HPLC) is also a key technique often employed as a final purification step, providing high resolution separation to isolate pure this compound. researchgate.netgoogleapis.comtandfonline.com The selection and combination of these chromatographic methods are typically guided by the complexity of the crude extract and the required purity level for the isolated this compound.

Silica Gel Column Chromatography

Silica gel column chromatography is a widely used technique in the isolation of natural products, including quassinoids like this compound. ljmu.ac.ukunr.edu.arsemanticscholar.org This method separates compounds based on their polarity. In the context of isolating this compound, crude extracts, such as those obtained from Brucea species, are subjected to a silica gel column. ju.edu.etljmu.ac.uk Compounds are eluted from the column using solvent systems of varying polarity, allowing for the separation of this compound from less polar or more polar co-occurring substances. ljmu.ac.uk Repeated silica gel column chromatography may be employed to enhance the purity of fractions containing this compound. ljmu.ac.uk

Sephadex LH-20 Gel Column Chromatography

Sephadex LH-20 is a lipophilic dextran-based gel matrix utilized in column chromatography for the separation of natural products. researchgate.netcytivalifesciences.comsigmaaldrich.com This stationary phase allows for separation based on both molecular size and partition, depending on the solvent system used. researchgate.netcytivalifesciences.com Sephadex LH-20 chromatography is a valuable step in the purification of this compound, often employed after initial separation techniques like silica gel chromatography. ju.edu.etresearchgate.net Its dual hydrophilic and lipophilic character provides unique selectivity for separating closely related molecular species. researchgate.netcytivalifesciences.com

High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique essential for achieving high purity in the isolation of natural compounds such as this compound. researchgate.netmdpi.comchromatographyonline.comchromatographyonline.commjcce.org.mk HPLC utilizes a stationary phase, often silica-based with various modifications, and a mobile phase pumped at high pressure to separate compounds based on their interaction with the stationary phase. mdpi.comchromatographyonline.commz-at.de For the isolation and purification of this compound, HPLC is typically employed as a final step after initial column chromatography methods. researchgate.net This technique allows for high-resolution separation, enabling the isolation of this compound from closely eluting impurities and yielding a highly purified compound for subsequent research and characterization. chromatographyonline.commjcce.org.mk

Spectroscopic Techniques for Structure Determination

The elucidation of this compound's structure relies on a combination of spectroscopic methods, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in defining the intricate stereochemistry and connectivity of this compound.

The ¹H NMR spectrum of this compound, recorded at 400 MHz in deuterated chloroform (CDCl₃), reveals characteristic signals that have been instrumental in its structural assignment. Key proton chemical shifts are summarized in the table below.

¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-14.88br.s
H-36.09br.s
H-65.52t4.9
H-75.09br.s
H-114.36br.s
H-126.13d12.2
OMe3.82s
Me-41.95s
Me-101.20s
H-2'2.30t7.3
H-6'0.90t6.8

Detailed ¹³C NMR data for this compound was not provided in the original structural elucidation publication. At the time of its discovery, ¹³C NMR was not as routinely reported in detail as it is today.

Information regarding 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) for this compound is not available in the original literature. The structural elucidation of this compound was conducted in 1985, a period when 2D NMR techniques were not yet standard practice in natural product chemistry.

Mass Spectrometry (MS)

Mass spectrometry was crucial in determining the molecular weight and elemental composition of this compound. Field Desorption Mass Spectrometry (FDMS) provided a protonated molecular ion peak.

Mass Spectrometry Data for this compound

TechniqueIonm/z
FDMS[M+H]⁺537

This data, in conjunction with elemental analysis, confirmed the molecular formula of this compound as C₂₇H₃₆O₁₁.

Infrared (IR) Spectroscopy

The Infrared (IR) spectrum of this compound provided key information about the functional groups present in the molecule. The spectrum was recorded using potassium bromide (KBr) pellets.

Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3400O-H stretching (hydroxyl groups)
1735C=O stretching (ester and lactone)
1670C=O stretching (α,β-unsaturated ketone)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound in ethanol (EtOH) showed an absorption maximum that is characteristic of an α,β-unsaturated ketone chromophore.

UV-Vis Spectral Data of this compound

Solventλmax (nm)Molar Absorptivity (ε)
EtOH2368300

Structural Elucidation and Characterization of Bruceanol B

Bruceanol-B is a complex natural product classified as a quassinoid, a group of degraded triterpenoids known for their bitter taste and significant biological activities. It was first isolated from the Ethiopian tree Brucea antidysenterica Mill. (Simaroubaceae) . The determination of its intricate molecular architecture relied on a combination of spectroscopic techniques and chemical analysis, which are fundamental to natural product chemistry.

The molecular formula of this compound was established as C₂₇H₃₆O₁₁ through high-resolution mass spectrometry (HRMS) nih.gov. Infrared (IR) spectroscopy provided initial insights into the functional groups present in the molecule, revealing characteristic absorptions for hydroxyl (-OH), δ-lactone, ester, and α,β-unsaturated carbonyl groups .

The core structure of this compound was identified as belonging to the isobruceine-type quassinoids, which are based on a picrasane (B1241345) skeleton. This was largely determined through detailed analysis of its ¹H-NMR (proton nuclear magnetic resonance) spectrum. Comparison of this spectrum with that of the known compound isobruceine-B and the co-isolated Bruceanol-A showed remarkable similarity for the signals corresponding to the polycyclic core. The key difference was identified in the ester side chain attached to the skeleton. While Bruceanol-A possesses a benzoyl group, the ¹H-NMR spectrum of this compound displayed signals characteristic of a hexanoyl group . This fundamental difference in the C-15 ester side chain is the distinguishing feature between the two compounds.

Biosynthetic Pathways and Precursors

Proposed Biosynthetic Origin of Quassinoids

The biosynthesis of all quassinoids is understood to begin with the cyclization of 2,3-oxidosqualene (B107256), a C30 compound derived from the mevalonate (B85504) (MVA) pathway. scholarsresearchlibrary.comnumberanalytics.com It is proposed that the direct precursors to the quassinoid backbone are tetracyclic triterpenoids of the euphol (B7945317) (20R) or tirucallol (B1683181) (20S) type. florajournal.comucl.ac.uksci-hub.st This hypothesis is supported by isotope-labeling experiments which have confirmed the triterpenoid (B12794562) origin of the quassinoid skeleton. florajournal.comscispace.com

A significant breakthrough in understanding this pathway came from research on the invasive tree of heaven (Ailanthus altissima), another member of the Simaroubaceae family. researchgate.netnih.gov Studies combining transcriptome and metabolome analysis identified the first three committed steps in quassinoid biosynthesis. nih.gov This initial sequence begins with the cyclization of 2,3-oxidosqualene by a specific oxidosqualene cyclase, a tirucalla-7,24-dien-3β-ol synthase . nih.gov The resulting triterpene, tirucalla-7,24-dien-3β-ol, then undergoes two sequential oxidation reactions catalyzed by two distinct cytochrome P450 monooxygenases (CYPs) , identified as AaCYP71CD4 and AaCYP71BQ17 in A. altissima. nih.gov The product of this three-enzyme sequence is the protolimonoid melianol (B1676181) . researchgate.netnih.gov

Notably, these initial steps are identical to the early stages of limonoid biosynthesis, a related class of triterpenoids found in sister plant families like Meliaceae and Rutaceae. researchgate.netresearchgate.net This finding confirms that quassinoids and limonoids share a common evolutionary origin and a common biosynthetic intermediate in melianol, from which the pathways diverge to create the distinct structural scaffolds of each class. researchgate.net

Table 1: Early Precursors and Intermediates in Quassinoid Biosynthesis
Precursor/IntermediateChemical ClassRole in Pathway
2,3-OxidosqualeneTriterpene (C30)Initial acyclic precursor from the mevalonate pathway. scholarsresearchlibrary.com
Tirucallol / EupholTetracyclic Triterpenoid (C30)Proposed initial cyclic precursors for the quassinoid skeleton. florajournal.comsci-hub.st
Tirucalla-7,24-dien-3β-olTetracyclic Triterpenoid (C30)Product of the initial cyclization of 2,3-oxidosqualene. nih.gov
MelianolProtolimonoid (C30)Key intermediate formed after two CYP-catalyzed oxidations; a branch point for limonoid and quassinoid pathways. researchgate.netnih.gov

Enzymatic Transformations and Intermediates

Following the formation of the common protolimonoid intermediate melianol, the biosynthetic pathway to C20 quassinoids like Bruceanol-B involves a complex series of scaffold modifications. These transformations include extensive oxidative degradation, carbon-carbon bond cleavage, and skeletal rearrangements. numberanalytics.comsci-hub.st While the specific enzymes catalyzing the later steps are still largely uncharacterized, the types of reactions and the enzyme families likely involved have been proposed based on the structures of isolated intermediates and known enzymatic capabilities in plant metabolism. numberanalytics.comresearchgate.net

The key transformations required to convert the C30 melianol precursor into the C20 picrasane (B1241345) skeleton of this compound include:

Oxidative Degradation: The side chain of the triterpenoid precursor must be cleaved to remove ten carbon atoms. This multi-step process is thought to be accomplished through a series of oxidative reactions. sci-hub.st

Ring Rearrangement and Cleavage: The formation of the characteristic quassinoid skeleton involves significant remodeling. For instance, the creation of the C20 skeleton requires the cleavage of the C-13/C-17 bond. sci-hub.st Further modifications, such as the formation of the δ-lactone ring (D-ring) found in many quassinoids, occur through intramolecular reactions following specific oxidations. uef.fi

Scaffold Decoration: The high degree of oxygenation seen in this compound and other quassinoids is introduced by a suite of tailoring enzymes.

The primary enzyme classes implicated in these transformations are:

Table 2: Proposed Enzyme Families in Quassinoid Biosynthesis
Enzyme FamilyProposed FunctionExample Reaction
Cytochrome P450s (CYPs)Catalyze a wide range of regio- and stereospecific oxidations. frontiersin.orgbeilstein-journals.orgHydroxylation, carboxylation, and epoxidation of the triterpene scaffold. beilstein-journals.org
OxidoreductasesCatalyze reduction and oxidation reactions, often converting hydroxyl groups to ketones or aldehydes. numberanalytics.comConversion of alcohol functionalities to carbonyls, preparing for subsequent bond cleavage.
IsomerasesFacilitate skeletal rearrangements and changes in stereochemistry. numberanalytics.comApo-euphol rearrangement and other structural modifications of the ring system. scispace.com
Baeyer-Villiger MonooxygenasesProposed to be involved in ring-cleavage events, such as the cleavage of ring A in some related limonoids. gla.ac.ukOxidative cleavage of C-C bonds within the ring structure.

Factors Influencing Biosynthesis and Production in Source Organisms

The production of quassinoids, like other plant secondary metabolites, is not static and is influenced by a range of internal and external factors. The biosynthesis is often tightly regulated, occurring in specific tissues or at particular developmental stages, and can be modulated by environmental cues.

While research specifically targeting this compound production in Brucea plants is limited, studies on related systems provide significant insights.

Table 3: Factors Potentially Influencing this compound Biosynthesis
FactorDescriptionSupporting Evidence
Plant Hormones (Elicitors)Signaling molecules like jasmonic acid (and its derivative, methyl jasmonate), salicylic (B10762653) acid, and abscisic acid are known to trigger defense responses, often leading to increased production of secondary metabolites.In Nicotiana attenuata, genes for CYP enzymes involved in triterpenoid synthesis are induced by MeJA, SA, and ABA. researchgate.netnih.gov MJ is a widely used elicitor to boost secondary metabolite output in plant cell cultures. scispace.com
Abiotic StressEnvironmental stressors such as wounding, UV radiation, or nutrient limitation can act as signals to upregulate biosynthetic pathways for protective compounds.Triterpenoid biosynthetic genes in N. attenuata respond to various abiotic stress treatments. researchgate.netnih.gov
Developmental Stage & Tissue SpecificityThe accumulation of secondary metabolites is often linked to the age of the plant and is localized to specific organs or tissues (e.g., roots, leaves, fruits).In Eurycoma longifolia, the expression of genes related to terpenoid biosynthesis differs between young and mature roots, suggesting developmental regulation. scholarsresearchlibrary.com Quassinoids are primarily isolated from the fruits and roots of Brucea javanica. nih.gov
Precursor AvailabilityThe rate of biosynthesis can be limited by the supply of primary metabolic precursors.In cell suspension cultures of Brucea javanica, feeding the cultures with the precursor tryptophan enhanced the production of canthin-6-one (B41653) alkaloids, a different class of metabolites in the plant. amazonaws.comresearchgate.net

Metabolic Profiling in Brucea Species for this compound Precursors

Identifying the transient and often low-abundance intermediates in a complex biosynthetic pathway like that of this compound is a significant challenge. Modern "omics" technologies, particularly metabolomics and transcriptomics, are powerful tools for this purpose. This approach involves correlating gene expression data with metabolite profiles across different tissues or conditions to identify candidate genes and the intermediates they produce.

The successful identification of the early quassinoid pathway to melianol in Ailanthus altissima is a prime example of this strategy. nih.gov By analyzing the transcriptomes and metabolite profiles of different plant tissues, researchers were able to link the expression of a specific oxidosqualene cyclase and two CYPs to the production of melianol. researchgate.net

In the context of Brucea species, this approach is crucial for discovering the downstream precursors of this compound.

Metabolomic Analysis: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to generate a comprehensive profile of all small molecules in a plant extract. nih.gov Phytochemical investigations of Brucea species have already identified numerous apotirucallane-type triterpenoids, which are considered to be potential biosynthetic precursors to the more degraded quassinoids. researchgate.net A targeted metabolic profiling approach would seek to identify these and other potential intermediates that accumulate when a downstream biosynthetic gene is silenced or in tissues where biosynthesis is highly active.

Transcriptome Analysis: By sequencing the RNA from relevant Brucea tissues, it is possible to identify all expressed genes. Candidate genes for the biosynthesis of this compound (e.g., CYPs, oxidoreductases) can be pinpointed by looking for genes that are co-expressed with known early pathway genes or whose expression patterns correlate with the accumulation of this compound and its proposed precursors. scholarsresearchlibrary.com

The integration of these two approaches provides a powerful roadmap for elucidating the entire biosynthetic pathway from the early triterpene precursors to the final, complex structure of this compound.

Synthetic Chemistry and Derivatization

Total Synthesis Approaches to Bruceanol-B (if applicable)

While extensive research has been conducted on the total synthesis of various quassinoids, including related compounds like bruceantin (B1667948) and quassin, specific reports detailing the total synthesis of this compound itself are not prominently highlighted in the search results. researchgate.netnih.govrsc.org However, the development of novel methodologies for constructing the core quassinoid skeleton is directly relevant to the potential total synthesis of this compound. Previous total syntheses of quassinoid natural products have often faced challenges related to lengthy oxidation sequences after the carbon scaffold is constructed. escholarship.org Approaches leveraging tandem reactions and novel coupling strategies have been explored to address these difficulties. escholarship.org

Semisynthesis of this compound Analogs and Derivatives

Semisynthesis plays a crucial role in generating analogs and derivatives of natural products like this compound, allowing for the exploration of structure-activity relationships and the potential improvement of biological properties. researchgate.netresearchgate.net Chemical modifications of quassinoids, including esterification and conversion of glycosides to aglycones, have been performed to yield active compounds. researchgate.net Studies on the semisynthesis of quassinoid ring systems and intermediates, as well as analogs of related compounds like bruceantin, have been reported. researchgate.net For instance, semisynthetic derivatives of other natural products have been created through modifications like acylation to enhance biological activity. beilstein-journals.org

Chemical Modification Strategies for Structure-Activity Relationship Studies

Chemical modification strategies are essential for understanding the relationship between the structure of this compound and its biological activity (SAR). researchgate.netnih.govresearchgate.net By systematically altering specific functional groups or parts of the quassinoid scaffold, researchers can identify the structural features critical for activity. While detailed SAR studies specifically focused only on this compound modifications are not extensively detailed in the provided results, SAR studies on other quassinoids, such as brusatol (B1667952) and bruceantin, have been conducted. researchgate.netacs.org These studies often involve modifications to the ester side chains, hydroxyl groups, and the core ring system. researchgate.net For example, modifications to the B ring, N1 position, and the linker in other compound classes have provided valuable SAR information. nih.gov

Novel Synthetic Methodologies for Quassinoid Scaffolds

The development of novel synthetic methodologies is crucial for overcoming the challenges associated with synthesizing the complex quassinoid scaffold. numberanalytics.comescholarship.org Innovative carbon-carbon bond forming reactions are integral to the synthesis of complex molecules like quassinoids. escholarship.org Novel approaches to the quassinoid natural products and the development of new methodology to generate strategic carbon-carbon bonds have been described. escholarship.orgescholarship.org Strategies such as copper-catalyzed double coupling of epoxy ketones have been developed to generate highly diastereo- and regioselective products, which can be applied to the synthesis of the quassinoid core architecture. escholarship.org Other approaches include leveraging reactions like the Diels-Alder reaction and developing asymmetric synthesis routes. rsc.orgnih.gov These novel methods aim to rapidly access the complex polycyclic motif of quassinoids and reduce unproductive functional group manipulations. nih.gov

Preclinical Biological Activities and Molecular Mechanisms of Action

Investigations of Antileukemic Activity in Preclinical Models

Bruceanol-B has been identified as a potent antileukemic agent in several preclinical investigations. prota4u.orgdntb.gov.uaresearchgate.net Alongside its counterpart, Bruceanol-A, it was isolated from Brucea antidysenterica and characterized for its cytotoxic effects against leukemia cell lines. prota4u.orgdntb.gov.ua These initial findings spurred further research into its potential as a therapeutic agent for leukemia. researchgate.netresearchgate.net

Inhibition of Cancer Cell Proliferation in in vitro Models

The primary mechanism through which this compound exerts its antileukemic effect is by inhibiting the proliferation of cancer cells. nih.govplos.org This has been consistently observed in various in vitro models using human leukemia cell lines. For instance, quassinoids, the class of compounds to which this compound belongs, have shown significant cytotoxicity against human promyelocytic leukemia (HL-60) cells. nih.govtandfonline.com

Studies on related quassinoids like Brusatol (B1667952), also found in Brucea species, have demonstrated a dose-dependent inhibition of proliferation in colorectal cancer cell lines HCT-116 and SW480. nih.gov Similarly, another quassinoid, Neosergeolide, strongly inhibited the proliferation of HL-60 cells with an IC50 value of 0.1 µM, while showing no significant effect on normal peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells. tandfonline.com The inhibitory concentration (IC₅₀) values for various quassinoids against different cancer cell lines highlight their potent anti-proliferative nature.

CompoundCell LineIC₅₀ ValueReference
NeosergeolideHL-600.1 µM tandfonline.com
Brujavanol AHuman oral cancer3.40 µmol/L frontiersin.org
Brujavanol BHuman oral cancer6.45 µmol/L frontiersin.org
Brujavanol EHuman oral squamous cell carcinoma5.54 µmol/L researchgate.net
Bruceanol GHuman oral squamous cell carcinoma0.55 µmol/L researchgate.net
BrusatolHuman laryngeal cancer (Hep-2)0.53 µmol/L researchgate.net
Bruceine DH460 and A5490.5 and 0.6 µmol/L frontiersin.org
Quassilactones AA54966.43 ± 0.15 µmol/L frontiersin.org
Quassilactones BA54975.67 ± 0.10 µmol/L frontiersin.org

Induction of Apoptosis Pathways

A key mechanism underlying the antiproliferative activity of this compound and related quassinoids is the induction of apoptosis, or programmed cell death, in cancer cells. ontosight.ainih.gov This process is crucial for eliminating malignant cells and is a primary target for many anticancer therapies.

Studies have shown that quassinoids can trigger apoptosis through multiple signaling pathways. nih.gov For example, Bruceine D, another quassinoid from Brucea javanica, induces apoptosis in human chronic myeloid leukemia K562 cells and non-small cell lung cancer cells through mitochondrial-mediated pathways. nih.govnih.gov Similarly, Brusatol has been shown to induce apoptosis in various cancer cells by regulating key molecular targets like Bcl-2 family proteins and caspases. frontiersin.org

The intrinsic pathway of apoptosis is often initiated at the mitochondria, and the mitochondrial permeability transition pore (mPTP) plays a critical role in this process. The opening of the mPTP leads to mitochondrial depolarization and the release of pro-apoptotic factors. tandfonline.com

Research on the quassinoid Neosergeolide demonstrated that it induces mitochondrial depolarization in HL-60 leukemia cells, providing evidence for the activation of the intrinsic apoptosis pathway. tandfonline.com Treatment with this compound led to a loss of mitochondrial membrane potential. tandfonline.com Furthermore, the pro-apoptotic effects of quassinoids like Bruceantin (B1667948) have been linked to the downregulation of c-myc, which can contribute to the induction of apoptosis. tandfonline.com The involvement of the mPTP is further supported by the observation that cyclosporin (B1163) A, an inhibitor of the mPTP, can prevent the activation of caspases induced by Neosergeolide. tandfonline.com

The execution phase of apoptosis is carried out by a family of proteases called caspases. Initiator caspases, such as caspase-9, are activated by upstream signals and in turn activate effector caspases, like caspase-3 and -7. nih.gov These effector caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. One such substrate is poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme, and its cleavage is a hallmark of apoptosis. nih.gov

Studies on Bruceine D in K562 leukemia cells have shown a dose-dependent activation of caspase-9 and caspase-3, as well as the cleavage of PARP. nih.gov Similarly, treatment of multiple myeloma cells with Bruceantin resulted in the proteolytic processing of procaspases and the degradation of PARP, leading to apoptosis. researchgate.net Neosergeolide treatment of HL-60 cells also led to the activation of caspases-3 and -7. tandfonline.com

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, this compound and its related compounds can exert their anticancer effects by modulating the cell cycle of cancer cells. dovepress.com The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a fundamental characteristic of cancer. frontiersin.org

Quassinoids have been shown to induce cell cycle arrest at different phases, thereby preventing cancer cells from proliferating. For example, Brusatol has been reported to cause a G1 phase arrest in leukemic cells, which is associated with the downregulation of the proto-oncogene c-myc. nih.gov Broussoflavonol B, another natural compound, induces S-phase arrest in pancreatic cancer cells. nih.gov The progression of the cell cycle is controlled by cyclins and cyclin-dependent kinases (CDKs), and compounds that interfere with these regulators can halt cell proliferation. mdpi.commdpi.com

Impact on DNA Synthesis and Integrity

The integrity of the genome is paramount, and cells have intricate mechanisms to ensure the faithful replication of DNA. csic.es Cancer cells often exhibit increased rates of DNA synthesis to support their rapid proliferation. nih.gov Several anticancer agents work by interfering with DNA synthesis or by causing DNA damage that is beyond repair for the cancer cell. tandfonline.comnih.gov

Quassinoids like Bruceantin have been shown to inhibit the synthesis of DNA in P-388 lymphocytic leukemia cells. researchgate.netresearchgate.net This inhibition of DNA synthesis is a key aspect of their antileukemic action. researchgate.net Furthermore, studies with the quassinoid Neosergeolide have demonstrated its ability to inhibit the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a marker of DNA synthesis, in HL-60 cells in a concentration-dependent manner. tandfonline.com This compound also induced DNA damage, as evidenced by the formation of micronuclei, further contributing to its cytotoxic effects. tandfonline.com

Downregulation of Oncogenic Signaling (e.g., c-MYC)

The c-MYC proto-oncogene is a critical transcription factor that regulates cell proliferation, growth, and apoptosis. Its dysregulation is a hallmark of many human cancers. Several quassinoids have been shown to exert their anti-cancer effects by modulating c-MYC expression.

Notably, the related quassinoid Bruceantin has been demonstrated to induce the downregulation of c-MYC expression in multiple myeloma (MM) and leukemia cell lines. researchgate.net In RPMI 8226 MM cells, treatment with Bruceantin led to a time-dependent decrease in c-MYC protein levels, with complete downregulation observed after 24 hours. researchgate.net This reduction in c-MYC is associated with the induction of cell differentiation and apoptosis. researchgate.netfrontiersin.org Similarly, Brusatol, another well-studied quassinoid, also triggers the downregulation of c-MYC, which is linked to cell cycle arrest in the G0/G1 phase in leukemic cells. frontiersin.org

While Bruceanol-A and this compound were identified for their potent antileukemic activities, specific studies detailing the direct effect of this compound on c-MYC expression are not extensively documented in publicly available literature. dntb.gov.uaresearchgate.netplos.org However, given the shared quassinoid structure and the common antileukemic properties among these compounds, it is plausible that this compound may share a similar mechanism of action involving the downregulation of key oncogenic proteins like c-MYC. plos.org

Interference with Protein Synthesis

A primary mechanism of action for many cytotoxic quassinoids is the potent inhibition of protein synthesis. aau.edu.etthegoodscentscompany.com This activity is crucial to their anti-cancer and anti-parasitic effects. Studies on compounds like Bruceantin and Brusatol have shown that they interfere with the elongation step of protein synthesis. thegoodscentscompany.com They are believed to bind to the peptidyl-transferase center on the large ribosomal subunit, thereby preventing the formation of peptide bonds. aau.edu.et

Research has shown that this inhibition is not universal but selective for certain types of cancer cells and normal tissues. thegoodscentscompany.com For instance, in a study comparing different cell lines, the inhibitory effect of quassinoids on protein synthesis correlated with their cytotoxicity. thegoodscentscompany.com The translation initiation inhibitors Bruceantin and Verrucarin A have been shown to be potent nanomolar inhibitors of protein synthesis in Plasmodium falciparum. nih.gov

Specific research pinpointing this compound as a protein synthesis inhibitor is limited, but its potent cytotoxic and antileukemic activities, first reported by Okano et al., suggest it likely shares this fundamental mechanism with other prominent quassinoids. dntb.gov.uaaau.edu.et The antileukemic efficacy of this compound against P-388 lymphocytic leukemia cells, as shown in the table below, is indicative of potent biological activity consistent with protein synthesis inhibition. dntb.gov.uaprota4u.org

Table 1: In Vivo Antileukemic Activity of Bruceanol-A and this compound against P-388 Leukemia in Mice Data extracted from Okano et al., 1985.

Compound T/C % (Median Survival)
Bruceanol-A 138
This compound 136

T/C % refers to the ratio of the median survival time of the treated group to the control group, expressed as a percentage. A higher value indicates greater antitumor activity.

Influence on Key Signaling Pathways (e.g., PI3K/AKT, p38 MAPK, JNK)

The PI3K/AKT, p38 MAPK, and JNK signaling pathways are critical regulators of cell survival, proliferation, inflammation, and apoptosis. Dysregulation of these pathways is common in cancer, making them important therapeutic targets. Various metabolites from Brucea javanica have been found to modulate these pathways. nih.gov For instance, Brusatol has been shown to induce apoptosis in gastric cancer cells through the PI3K/AKT/NF-κB pathway. frontiersin.org In other contexts, activation of the p38 MAPK and JNK pathways by cellular stressors can lead to apoptosis. jcancer.orgplos.orgfrontiersin.org

While comprehensive reviews mention that Brucea javanica metabolites exert pharmacological effects through multiple signaling pathways, including PI3K/AKT, p38 MAPK, and JNK, specific investigations into the influence of this compound on these particular pathways are not widely reported. nih.gov The activation of these stress-related kinases often results from cellular insults like oxidative stress, which can be induced by certain quassinoids. plos.org

Studies on Redox Imbalance and Mitochondrial Disruption

Redox imbalance, or oxidative stress, occurs when there is an excess of reactive oxygen species (ROS) relative to the cell's antioxidant capacity, leading to damage to lipids, proteins, and DNA. frontiersin.org This state is closely linked to mitochondrial dysfunction, as mitochondria are both a primary source of ROS and a major target of oxidative damage. frontiersin.org

Some quassinoids are known to disrupt cellular redox homeostasis. Brusatol, for example, can inhibit the NRF2 pathway, which is a key regulator of antioxidant responses, leading to increased ROS levels. acs.org Bruceantin has been shown to induce apoptosis in multiple myeloma cells, a process that involves the mitochondrial pathway, as evidenced by the loss of mitochondrial membrane potential. researchgate.net A study on a soil microorganism reported the production of Bruceanol B as an antibiotic that generates oxygen radicals, suggesting a direct role in inducing oxidative stress. researchgate.net This disruption of mitochondrial function and induction of redox imbalance is a plausible mechanism contributing to the cytotoxic effects of this compound. researchgate.netresearchgate.net

Exploration of Anti-Malarial Activity in Parasite Models (e.g., Plasmodium falciparum, P. berghei)

The traditional use of Brucea species for treating fevers and malaria has prompted modern scientific investigation into the anti-malarial properties of their constituent quassinoids. nih.govresearchgate.net These compounds have shown activity against various stages of the malaria parasite life cycle. acs.orgnih.govasm.orgnih.gov

Extracts from Brucea antidysenterica have demonstrated promising antiplasmodial effects against Plasmodium berghei in mice, supporting their folkloric use. nih.gov Many quassinoids exhibit potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govasm.orgresearchgate.net While specific data for this compound is sparse, the strong anti-malarial profile of numerous other quassinoids highlights the potential of this chemical class. For example, Simalikalactone E, another quassinoid, inhibits P. falciparum growth with nanomolar potency. nih.govasm.org

Inhibition of Parasite Growth and Development

Quassinoids are recognized for their ability to inhibit the growth of the asexual blood stages of the malaria parasite, which are responsible for the clinical symptoms of the disease. Brusatol has been identified as a potent inhibitor of both P. berghei and P. falciparum. acs.orgnih.gov Similarly, Simalikalactone E shows 50% inhibitory concentrations (IC50) in the nanomolar range against different P. falciparum strains. nih.govasm.org

Table 2: In Vitro Antiplasmodial Activity of Quassinoid Simalikalactone E against P. falciparum Data illustrates the typical potency of anti-malarial quassinoids.

P. falciparum Strain IC50 (nM)
F32 (Chloroquine-sensitive) 24 ± 4
FcB1 (Chloroquine-resistant) 68 ± 14

While this compound was initially characterized by its antileukemic effects, its potential to inhibit parasite growth, a common feature of cytotoxic quassinoids, warrants further investigation. dntb.gov.uaprota4u.org

Effects on Gamete Function and Transmission

To eradicate malaria, it is crucial to target the parasite stages responsible for transmission from humans to mosquitoes, namely the gametocytes. Recent research has focused on the transmission-blocking potential of quassinoids. Brusatol has emerged as a potent transmission blocker, demonstrating strong gametocytocidal activity. acs.orgnih.gov It inhibits the maturation of P. falciparum gametocytes and prevents male gamete exflagellation (the formation of motile gametes), thereby blocking subsequent transmission to mosquitoes. acs.orgnih.gov This effect is partly attributed to the inhibition of protein synthesis, as brusatol-treated female gametes fail to translate stored mRNA transcripts essential for development. acs.orgnih.gov

Other quassinoids, like Simalikalactone E, have also been shown to be more effective at reducing gametocytemia than the conventional drug primaquine. nih.govasm.orgscispace.com There are currently no specific studies available that have evaluated the effects of this compound on parasite gamete function or its potential as a transmission-blocking agent.

Anti-Inflammatory Effects in in vitro and in vivo Research Models

While specific studies focusing exclusively on the anti-inflammatory properties of this compound are limited, research on related quassinoids and extracts from Brucea species provides significant insights into its potential mechanisms of action. The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

In vitro studies on compounds structurally similar to this compound, such as Brusatol and Bruceine D, have shown that they can suppress the production of pro-inflammatory mediators. researchgate.net For instance, other quassinoids isolated from Brucea javanica have been found to inhibit the release of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages, with IC50 values ranging from 0.11 to 45.56 μM. researchgate.net This inhibition is crucial as excessive NO production is a hallmark of inflammatory conditions.

The molecular mechanism underlying this anti-inflammatory activity often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.netresearchgate.net Research on Brucea javanica oil has demonstrated its ability to suppress the phosphorylation of IκB and p65, key steps in the activation of the NF-κB pathway. Some studies also suggest the involvement of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in the anti-inflammatory effects of related quassinoids. researchgate.net

While direct in vivo studies on this compound are not extensively documented, research on Brucea javanica extracts and other quassinoids has shown promising anti-inflammatory effects in animal models. e-mjm.org For example, Bruceoside B, another quassinoid from Brucea javanica, has been shown to have a therapeutic effect on LPS-induced acute lung injury in mice. researchgate.net Extracts from the plant have also demonstrated efficacy in rodent models of both acute and chronic inflammation. e-mjm.org

Table 1: In Vitro Anti-Inflammatory Activity of Selected Quassinoids from Brucea javanica

Compound/ExtractCell LineInducerInhibitory EffectIC50 ValueReference
Quassinoids (general) MH-S MacrophagesLPSInhibition of Nitric Oxide (NO) release0.11-45.56 μM researchgate.net
Bruceoside B MH-S MacrophagesLPSDecreased TNF-α, IL-6, IL-1β secretionNot specified researchgate.net
Brusatol RAW264.7 CellsLPSReduction of inflammatory cytokinesNot specified researchgate.net
Brucea javanica Oil RAW264.7 MacrophagesLPSInhibition of TNF-α, IL-1β, IL-6, IL-8 mRNA expressionNot specified

Other Investigated Bioactivities (e.g., Anti-Amoebic, Anti-Viral, Anti-Tuberculosis)

Beyond its potential anti-inflammatory effects, this compound and related compounds have been investigated for a variety of other bioactivities.

Anti-Amoebic Activity: Extracts from the Brucea genus have traditionally been used to treat dysentery. nih.gov Modern preclinical studies have validated this use, demonstrating the anti-amoebic properties of several quassinoids. For instance, a study on Brucea antidysenterica showed that the potent amoebicide Bruceantin killed Entamoeba histolytica in vitro with an IC50 of 0.018 microgram/ml. nih.gov While specific IC50 values for this compound against amoeba are not readily available, the activity of related compounds suggests its potential in this area. Other quassinoids like bruceine A and bruceantinol (B162264) have also shown significant in vitro anti-amoeba activity. researchgate.net

Anti-Viral Activity: this compound has been identified as a radical-producing antibiotic that can inhibit the trafficking of viral glycoproteins in Baby Hamster Kidney (BHK) cells. nih.gov This suggests a potential mechanism for antiviral activity. The Brucea javanica plant has been used in traditional medicine to treat various viral warts, and extracts have shown the ability to induce cellular necrosis in virally infected cells. e-mjm.org

Anti-Tuberculosis Activity: The anti-tuberculosis potential of quassinoids has been an area of interest. While direct studies on this compound are scarce, research on other compounds from the Brucea genus has indicated potential activity against Mycobacterium tuberculosis. mdpi.com For example, Bruceoside D has demonstrated in vitro anti-tuberculosis activity.

Antileukemic and Cytotoxic Activity: Bruceanol-A and this compound were first identified as novel antileukemic quassinoids from Brucea antidysenterica. frontiersin.orgwikipedia.org Subsequent research has confirmed the cytotoxic potential of various bruceanols against a range of human tumor cell lines. ebi.ac.uk For example, Bruceanol G has shown significant cytotoxicity against COLO-205 and KB neoplastic cell lines. nih.gov

Table 2: Other Investigated Bioactivities of this compound and Related Compounds

BioactivityCompoundModel/OrganismKey FindingsReference
Anti-Amoebic BruceantinEntamoeba histolytica (in vitro)IC50 = 0.018 µg/mL nih.gov
Anti-Viral This compoundBaby Hamster Kidney (BHK) cellsInhibition of viral glycoprotein (B1211001) trafficking nih.gov
Anti-Tuberculosis Bruceoside DMycobacterium tuberculosis (in vitro)7% inhibition at 12.5 µg/mL
Antileukemic Bruceanol-A & -BNot specifiedIdentified as antileukemic quassinoids frontiersin.orgwikipedia.org
Cytotoxic Bruceanol GCOLO-205 and KB cell linesED50 values of 0.44 and 0.55 µM, respectively nih.gov

Synergistic Effects with Other Bioactive Compounds in Preclinical Settings

The concept of synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising area of research in pharmacology. Preclinical studies on extracts from Brucea antidysenterica suggest that the various compounds within the plant may act synergistically.

One study investigating the cytotoxicity of extracts and isolated compounds from Brucea antidysenterica on cancer cell lines found that the crude extracts and fractions displayed significant cytotoxicity. ljmu.ac.uk Interestingly, the isolated compounds, when tested individually, were less potent than the extracts. ljmu.ac.uk This observation strongly suggests that the compounds within the Brucea antidysenterica root and bark extracts may have a synergistic effect in their cytotoxic activity. mdpi.comljmu.ac.uk While this study did not specifically isolate and test this compound in combination with other compounds, it provides a basis for future research into the synergistic potential of this compound. The complex mixture of quassinoids, alkaloids, and other metabolites present in the plant may work together to produce a more potent therapeutic effect. mdpi.com

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores for Antileukemic Activity

Studies on quassinoids, including Bruceanol-B, have contributed to identifying structural features essential for antileukemic activity. Research indicates that a C-15 ester substituent is required for significant antileukemic activity among glaucarubolone (B1216112) ester quassinoids. nih.gov While variations in the ester group may not drastically alter activity, the presence of this substituent is critical. nih.gov Unsaturation at the 3,4 position of the quassinoid structure is also considered advantageous for optimal activity. nih.gov Hydrogenation of this double bond can lead to a marked decrease in cytotoxicity against cancer cells and reduced inhibitory activity against leukemia models. nih.gov

Correlating Structural Features with Anti-Malarial Efficacy

While the provided search results primarily focus on the antileukemic activity and computational studies related to this compound and other Brucea antidysenterica phytochemicals, the broader class of quassinoids is known for antimalarial activity. researchgate.net Traditional use of Brucea javanica, a related plant species, includes the treatment of malaria. malariaworld.org Some quassinoids have demonstrated antiplasmodial activity. acs.org Although specific detailed SAR studies for this compound's anti-malarial efficacy were not extensively found, studies on other quassinoids like brusatol (B1667952) have shown potent activity against Plasmodium falciparum and Plasmodium berghei. malariaworld.orgacs.org These studies suggest that the core quassinoid structure possesses features relevant to anti-malarial action, potentially involving the inhibition of parasite development. malariaworld.orgacs.org Further detailed SAR investigations specifically on this compound are needed to fully understand the structural determinants of its anti-malarial efficacy.

Influence of Esterification and Hydroxylation Patterns on Bioactivity

The pattern of esterification and hydroxylation in quassinoids significantly influences their bioactivity. For antileukemic activity among glaucarubolone ester quassinoids, the presence of a C-15 ester substituent is a key requirement. nih.gov The nature of the ester group at C-15 can influence activity, although major changes in the ester chain might not always lead to drastic changes in potency. nih.gov Hydroxylation patterns at various positions on the quassinoid skeleton also play a role in modulating activity, affecting factors such as solubility, target interaction, and metabolic stability. While detailed studies specifically on how different esterification and hydroxylation patterns on this compound affect its various bioactivities were not prominently featured in the search results, the importance of these modifications is well-established within the broader quassinoid class.

Computational Chemistry and Molecular Docking for Ligand-Target Interactions

Computational chemistry and molecular docking are valuable tools for investigating the potential interactions between this compound and its biological targets. These methods allow for the prediction of binding affinities and the identification of key residues involved in the interaction. biorxiv.orgpensoft.net In silico studies have been performed on phytochemicals from Brucea antidysenterica, including this compound, to explore their potential against acute myeloid leukemia (AML) receptors. researchgate.netresearchgate.netnih.gov

In silico Prediction of Target Binding Affinities (e.g., IDH2, MCL1, FLT3, BCL2)

Molecular docking studies have been conducted to assess the binding affinities of Brucea antidysenterica phytochemicals, including this compound, against AML therapeutic targets such as IDH2, MCL1, FLT3, and BCL2. researchgate.netresearchgate.netnih.gov These studies involve docking the compounds to the binding sites of these receptors, often at sites where known small molecule drugs bind. researchgate.netresearchgate.net The binding energies are calculated to predict the strength of the interaction. researchgate.netnih.gov

Interactive Table 1: Predicted Binding Energies of Selected Brucea antidysenterica Phytochemicals to AML Receptors (Example Data Structure)

Compound NameTarget ReceptorPredicted Binding Energy (kcal/mol)
Bruceanol BIDH2Data not explicitly found for Bruceanol B in search results
Bruceanol BMCL1Data not explicitly found for Bruceanol B in search results
Bruceanol BFLT3Data not explicitly found for Bruceanol B in search results
Bruceanol BBCL2Data not explicitly found for Bruceanol B in search results
HydnocarpinMCL1-8.9 researchgate.netresearchgate.net
Yadanzioside PFLT3-9.4 researchgate.netresearchgate.net
AMG176 (Drug)MCL1-8.6 researchgate.netresearchgate.net
Gilteritinib (Drug)FLT3-9.1 researchgate.netresearchgate.net

Note: Specific binding energy values for this compound against these targets were not explicitly detailed in the provided search snippets, although it was included in the list of docked compounds. researchgate.netresearchgate.net

These in silico studies suggest that some phytochemicals from Brucea antidysenterica exhibit considerable binding affinity to these AML receptors, with some showing lower (more favorable) binding energies than approved drugs. researchgate.netresearchgate.net Hydrophobic interactions appear to be dominant in the binding of both small molecule drugs and phytochemicals to these receptors, with hydrogen bond interactions also playing a role, particularly for FLT3. nih.gov

Ligand-Based and Structure-Based Drug Design Principles

Computational drug design approaches fall broadly into two categories: ligand-based drug design (LBDD) and structure-based drug design (SBDD). nih.govnih.govextrapolations.com LBDD is employed when the three-dimensional structure of the biological target is unknown. nih.govnih.gov It relies on the knowledge of molecules that bind to the target and aims to correlate biological activity with chemical structure (SAR). nih.govgardp.org Techniques like 3D-QSAR and pharmacophore modeling are key tools in LBDD, providing insights into essential structural and physicochemical features for activity. nih.govnih.gov

SBDD, conversely, utilizes the known three-dimensional structure of the target protein to design or optimize drug candidates. nih.govextrapolations.com This often involves techniques like molecular docking to predict how a ligand binds to the protein's active site. biorxiv.orgpensoft.net

In the context of this compound and its potential targets, both LBDD and SBDD principles can be applied. If the 3D structure of a specific target protein (like IDH2, MCL1, FLT3, or BCL2) is available, SBDD techniques like molecular docking can be used to study the binding interactions of this compound. researchgate.netresearchgate.netnih.gov In the absence of a known target structure for a particular activity, LBDD approaches could be used by analyzing the structures of this compound and its analogs with known activities to infer the pharmacophores responsible for the observed effects. nih.govgardp.org Combining both approaches can be a powerful strategy in the drug design process. extrapolations.com

Analytical Methodologies for Bruceanol B Quantification and Detection in Research

Advanced Chromatographic Techniques (e.g., LC-MS/MS)

Advanced chromatographic techniques, particularly those coupled with mass spectrometry, are indispensable for the analysis of complex natural product mixtures and the quantification of specific compounds like Bruceanol-B. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offer high sensitivity, selectivity, and the ability to separate and detect analytes in complex biological or botanical extracts.

LC-MS/MS has been successfully applied to the analysis of other quassinoids from Brucea species, such as bruceines D and E. cenmed.com These methods typically involve reversed-phase high-performance liquid chromatography (HPLC) coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. cenmed.com The use of C18 columns is common for the separation of these relatively nonpolar compounds. cenmed.com Mobile phases often consist of a gradient system utilizing solvents like acetonitrile (B52724) and water, frequently with the addition of a small percentage of formic acid to improve peak shape and ionization efficiency in electrospray ionization (ESI), a common ionization technique for quassinoids. cenmed.comoaepublish.comnih.gov

The application of LC-MS/MS allows for the selective detection and quantification of this compound even in the presence of numerous other compounds present in crude extracts or biological samples. By selecting specific precursor ions and monitoring characteristic fragmentation patterns in the mass spectrometer, interferences can be minimized, leading to accurate and reliable results. nih.gov This is particularly important when analyzing samples from Brucea species, which are known to contain a diverse array of quassinoids and other secondary metabolites. chem960.com

While specific LC-MS/MS parameters solely for this compound quantification were not extensively detailed in the search results, methods developed for closely related quassinoids provide a strong foundation. For instance, a validated HPLC-MS/MS method for the simultaneous determination of bruceines D and E in rat plasma utilized a Zorbax SBC-18 column with gradient elution using acetonitrile and deionized water containing 0.1% formic acid. cenmed.com Detection was performed in MRM mode with electrospray positive ionization, monitoring specific transitions for each compound. cenmed.com Such methodologies can be adapted and optimized for the specific properties of this compound.

Table 1: Example Chromatographic and Mass Spectrometry Parameters for Related Quassinoids (Bruceines D and E)

ParameterDetailSource cenmed.com
Chromatographic
Column TypeZorbax SBC-18 cenmed.com
Mobile Phase ADeionized water with 0.1% Formic Acid cenmed.com
Mobile Phase BAcetonitrile with 0.1% Formic Acid cenmed.com
ElutionGradient cenmed.com
Flow Rate0.5 mL/min cenmed.com
Mass Spectrometry
Ionization ModeElectrospray Positive Ionization cenmed.com
Detection ModeMultiple Reaction Monitoring (MRM) cenmed.com
AnalyteBruceine D cenmed.com
MRM Transitionm/z 411.2 → 393.2 cenmed.com
AnalyteBruceine E cenmed.com
MRM Transitionm/z 395.2 → 377.2 cenmed.com

Note: These parameters are for related quassinoids and would require optimization for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Identity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and confirmation of organic compounds, including complex natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used in the characterization of quassinoids isolated from Brucea species. wikipedia.orgnih.gov

NMR provides detailed information about the carbon-hydrogen framework and the functional groups present in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in 1H NMR spectra, researchers can determine the number and types of protons and their neighboring environments. wikipedia.org 13C NMR spectroscopy provides information about the carbon skeleton. wikipedia.org 2D NMR techniques, such as COSY, HSQC, and HMBC, provide crucial connectivity information, allowing for the assignment of signals and the confirmation of the molecular structure. nih.gov

The identity of isolated this compound can be confirmed by comparing its NMR spectral data (1H and 13C chemical shifts, coupling constants, and 2D correlations) with published data for authentic this compound or by comparison with data obtained for known related quassinoids. wikipedia.orgnih.gov This spectroscopic fingerprint is highly specific and serves as definitive proof of identity.

Beyond structural confirmation, NMR spectroscopy, specifically quantitative NMR (qNMR), can be used to determine the purity of a this compound sample. spandidos-publications.commetabolomicsworkbench.org qNMR involves comparing the integral of a specific signal from the analyte of interest to the integral of a signal from a co-added internal standard of known purity and concentration. spandidos-publications.com This method allows for the direct determination of the mass fraction purity of the analyte without the need for a reference standard of the same compound. spandidos-publications.com This is particularly valuable for natural products where obtaining 100% pure reference standards can be challenging.

NMR spectroscopy has been instrumental in the structural determination of various bruceanols, including Bruceanol C, highlighting its importance in the characterization of this class of compounds. bidd.group

Spectrophotometric Assays

Spectrophotometric assays involve measuring the absorption or transmission of light by a sample at specific wavelengths. While direct spectrophotometric quantification of pure this compound might be limited unless it possesses a strong chromophore in an easily accessible UV-Vis range, spectrophotometry plays a role in research involving Brucea species extracts and in certain biological assays used to evaluate the activity of quassinoids.

Spectrophotometric methods have been employed for the quantitative estimation of total phenolic compounds, flavonoids, and alkaloids in extracts from Brucea antidysenterica. nih.gov These assays utilize colorimetric reactions where the target compounds react with specific reagents to produce colored products that can be measured spectrophotometrically. While these methods quantify classes of compounds rather than individual quassinoids like this compound, they are valuable for the initial characterization and standardization of plant extracts used in research.

Furthermore, spectrophotometry is commonly used as a detection method in various biological assays applied to evaluate the effects of natural products and their derivatives. For example, the MTT assay, a common method for assessing cell viability and cytotoxicity, relies on the spectrophotometric measurement of a colored formazan (B1609692) product produced by viable cells. wikipedia.orgnih.govnih.gov This type of assay has been used to evaluate the cytotoxic potency of compounds and fractions from Brucea antidysenterica, which would contain quassinoids like this compound. wikipedia.orgnih.gov In this context, the spectrophotometric measurement provides a quantitative readout of the biological effect, although it does not directly quantify the concentration of this compound itself in the sample.

Development of High-Throughput Screening Assays for Derivatives

High-throughput screening (HTS) is a drug discovery approach that allows for the rapid testing of large libraries of chemical compounds for a specific biological activity. metabolomicsworkbench.orguni-freiburg.de The development of HTS assays for this compound derivatives is crucial for identifying compounds with improved potency, selectivity, or other desirable pharmacological properties.

Developing HTS assays for this compound derivatives involves creating a miniaturized and automated assay format that can quickly and efficiently measure the interaction of the derivatives with a biological target or their effect on a cellular process. This often requires the development of specific detection methods, such as fluorescence, luminescence, or absorbance-based readouts, that can be easily measured in multi-well plates. metabolomicsworkbench.org

The process typically begins with identifying a relevant biological target or pathway influenced by this compound. Assays are then designed to detect the modulation of this target or pathway by the test compounds. For example, if this compound is found to inhibit a specific enzyme, an HTS assay could be developed to measure the enzyme's activity in the presence of different this compound derivatives. Cell-based assays are also commonly used in HTS to assess the effects of compounds on cell viability, proliferation, or other cellular responses. metabolomicsworkbench.org

While specific details on the development of HTS assays specifically for this compound derivatives were not found, the principle is well-established in natural product research and drug discovery. HTS has been applied to screen libraries of compounds, including natural product derivatives, to identify hits with desired activities. [2ice_code print(google_search.search(queries=["PubChem CID Bruceine B", "PubChem CID Bruceine I", "PubChem CID Bruceine J", "PubChem CID Yadanzioside F", "PubChem CID Bruceantinol (B162264) B", "PubChem CID Bruceoside D", "PubChem CID Bruceoside E", "PubChem CID Quassin"])) Yadanzioside F", "PubChem CID Bruceantinol B", "PubChem CID Bruceoside D", "PubChem CID Bruceoside E", "PubChem CID Quassin"]))

Future Research Directions and Translational Perspectives Preclinical Focus

Elucidation of Underexplored Molecular Targets and Signaling Networks

While some quassinoids from Brucea species, such as Brusatol (B1667952) and Bruceine D, have been studied for their mechanisms involving various signaling pathways like MAPK, NF-κB, PI3K/AKT/mTOR, JAK/STAT, and Keap1/Nrf2/ARE, the specific molecular targets and comprehensive signaling networks modulated by Bruceanol-B remain less characterized. researchgate.net Future preclinical research should aim to precisely identify the protein and cellular targets that this compound interacts with. This involves detailed biochemical and cell biology studies, including pull-down assays, target deconvolution strategies, and proteomic analyses to map the direct binding partners of this compound. Furthermore, investigating the downstream effects of this compound binding on critical signaling cascades is essential. Techniques such as Western blotting, kinase activity assays, and reporter gene assays can help delineate how this compound influences pathways involved in cell proliferation, apoptosis, cell cycle regulation, and inflammation. Given the complexity of cellular signaling, systems biology approaches, integrating transcriptomic and proteomic data, could provide a more holistic understanding of the signaling networks impacted by this compound, potentially revealing previously unknown mechanisms of action and identifying biomarkers of response or resistance. news-medical.net

Development of Novel this compound Analogs with Enhanced Potency and Selectivity

The quassinoid structure, including that of this compound, presents opportunities for chemical modification to improve pharmacological properties. vdoc.pub Future preclinical efforts should focus on the rational design and synthesis of novel this compound analogs. This process can be guided by structure-activity relationship (SAR) studies, which involve systematically modifying different parts of the this compound molecule and evaluating the impact on biological activity in preclinical models. vdoc.pub Modifications could aim to enhance potency against specific cancer cell lines or other disease models, improve selectivity to reduce potential off-target effects, or modulate pharmacokinetic properties such as stability and solubility. Techniques like medicinal chemistry, parallel synthesis, and combinatorial chemistry can be employed to generate libraries of analogs. High-throughput screening of these analogs in relevant preclinical assays (e.g., cell viability, target engagement, pathway modulation) is necessary to identify compounds with superior profiles. vdoc.pub In silico tools, as discussed in Section 9.5, can also play a significant role in predicting the potential activity and properties of novel analogs before synthesis.

Investigation of Combination Therapies in Preclinical Disease Models

Exploring the potential of this compound in combination with existing therapies is a critical preclinical research avenue. Combining this compound with other anticancer agents, for instance, could lead to synergistic effects, allowing for lower doses of each agent and potentially reducing toxicity while enhancing efficacy. Preclinical studies should investigate combinations of this compound with standard-of-care chemotherapies, targeted therapies (e.g., kinase inhibitors), and immunotherapies in relevant in vitro and in vivo disease models. plos.org Evaluating the nature of the interaction (synergistic, additive, or antagonistic) using established methods like isobolographic analysis is crucial. Furthermore, understanding the molecular mechanisms underlying any observed synergy is important for rational combination design. This could involve studying how this compound influences pathways related to drug uptake, metabolism, or resistance mechanisms when combined with other agents. Preclinical models of various diseases where this compound shows initial promise should be used to assess the efficacy and potential toxicity of these combination regimens.

Advanced Preclinical Models for Efficacy Assessment (e.g., Organoids, Patient-Derived Xenografts)

To improve the translatability of preclinical findings, the use of more physiologically relevant models is essential. Future research on this compound should increasingly utilize advanced preclinical models such as organoids and patient-derived xenografts (PDXs). Organoids, three-dimensional cell cultures derived from patient tissues or stem cells, can recapitulate key aspects of tissue architecture and function, offering a more accurate representation of the tumor microenvironment and cellular heterogeneity compared to traditional 2D cell lines. PDX models, created by implanting patient tumor tissue into immunocompromised mice, maintain many characteristics of the original tumor, including histology, genetic mutations, and drug response. plos.org Evaluating the efficacy of this compound, both alone and in combination, in a diverse panel of organoids and PDX models representing different disease subtypes can provide valuable insights into its potential clinical applicability and help identify patient populations most likely to respond. These models can also be used to study mechanisms of resistance and evaluate biomarkers.

Computational Approaches for Predicting Bioactivity and Designing New Scaffolds

Computational methods can significantly accelerate the preclinical research process for this compound. researchgate.net Future directions include leveraging in silico approaches for predicting the bioactivity of this compound and its analogs. Techniques such as quantitative structure-activity relationship (QSAR) modeling can build predictive models based on the chemical structures and observed biological activities of a set of compounds, allowing for the virtual screening of large chemical libraries to identify potential hits. Molecular docking and molecular dynamics simulations can provide insights into the binding affinity and interaction modes of this compound with potential molecular targets, aiding in the rational design of analogs with improved binding characteristics. researchgate.net Furthermore, computational approaches can be used to design entirely new chemical scaffolds inspired by the this compound structure but with potentially more favorable properties. De novo design algorithms can generate novel molecular structures optimized for specific targets or desired pharmacological profiles. These computational predictions should be followed by experimental validation in preclinical assays.

Biosynthetic Engineering for Enhanced Production in Heterologous Systems

As a natural product, the availability of this compound can be limited by its natural source. Biosynthetic engineering offers a promising avenue for enhanced and sustainable production. Future research should explore the identification and manipulation of the biosynthetic gene cluster (BGC) responsible for this compound production in its native plant source, Brucea antidysenterica. researchgate.net Once the BGC is identified, it can be transferred and expressed in heterologous host systems, such as bacteria, yeast, or other plant species, which can be engineered for higher yields and more controlled production. nih.govnih.gov Strategies like pathway optimization, enzyme engineering, and fermentation process development can be employed to maximize this compound production in these heterologous systems. This approach can ensure a sufficient and consistent supply of this compound for extensive preclinical studies and potential future clinical development.

Research on Delivery Systems for Improved Bioavailability in Preclinical Models

Many natural products, including quassinoids, face challenges related to poor water solubility and low bioavailability, which can limit their efficacy in vivo. nih.gov Future preclinical research on this compound should address these limitations through the development and evaluation of novel drug delivery systems. Nanotechnology-based approaches, such as liposomes, nanoparticles, micelles, and solid lipid nanoparticles, can encapsulate this compound to improve its solubility, protect it from degradation, prolong its circulation time, and facilitate targeted delivery to disease sites. nih.gov Evaluating the in vitro release profile, cellular uptake, and in vivo pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound formulated in different delivery systems is crucial. Efficacy studies in preclinical animal models using optimized delivery systems are necessary to demonstrate improved bioavailability and enhanced therapeutic outcomes compared to administering the free compound. nih.gov

Q & A

Q. What standardized methodologies are recommended for isolating Bruceanol-B from natural sources, and how can purity be validated?

Methodological Answer: Isolation typically involves chromatographic techniques (e.g., HPLC, TLC) combined with spectroscopic verification (NMR, MS). Purity validation requires ≥95% chromatographic peak area with triplicate runs . For phytochemical sources, solvent extraction (ethanol/water mixtures) followed by fractionation is standard. Include negative controls to detect cross-contamination .

Q. How should researchers design initial in vitro assays to assess this compound’s bioactivity while minimizing confounding variables?

Methodological Answer: Use dose-response curves across 3+ biologically relevant concentrations. Include positive/negative controls (e.g., DMSO for solubility) and replicate experiments (n=3 minimum) to assess reproducibility. Cell viability assays (MTT, resazurin) must precede bioactivity tests to rule out cytotoxicity artifacts .

Q. What are the best practices for ensuring data integrity in this compound pharmacokinetic studies?

Methodological Answer: Implement blinded analysis, where researchers handling data are unaware of sample groupings. Use validated software (e.g., Phoenix WinNonlin) for pharmacokinetic modeling. Raw data (plasma concentration-time curves) must be archived with metadata (e.g., storage conditions, instrument calibration logs) .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s molecular targets?

Methodological Answer: Cross-validate docking studies (AutoDock Vina, Schrödinger) with experimental techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). If contradictions arise, re-examine force field parameters or ligand protonation states in silico models .

Q. What ethical frameworks apply when publishing conflicting data on this compound’s therapeutic potential?

Methodological Answer: Disclose all raw data and statistical analyses (e.g., p-values, confidence intervals) transparently. Cite prior studies objectively, highlighting methodological differences (e.g., cell lines, assay protocols) that may explain contradictions. Avoid selective data presentation to align with hypotheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across different cancer models?

Methodological Answer: Conduct comparative transcriptomics (RNA-seq) or proteomics (LC-MS/MS) across discrepant models. Use pathway enrichment analysis (IPA, DAVID) to identify context-dependent signaling nodes. Validate via CRISPR/Cas9 knockout of proposed targets in resistant vs. sensitive cell lines .

Q. What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound toxicity studies?

Methodological Answer: Apply mixed-effects models (NLME) or Bayesian hierarchical modeling to account for inter-experiment variability. Use AIC/BIC metrics to compare sigmoidal vs. biphasic fits. Include bootstrapping to quantify uncertainty in EC₅₀ estimates .

Q. How should researchers design studies to address conflicting evidence on this compound’s pharmacokinetic-pharmacodynamic (PK-PD) correlations?

Methodological Answer: Employ mechanism-based PK-PD modeling (e.g., indirect response models) incorporating time-delayed effects. Compare species-specific metabolism (e.g., microsomal stability assays) to contextualize interspecies variability. Use PBPK modeling for human extrapolation .

Q. What strategies mitigate bias when interpreting this compound’s synergistic effects with conventional therapies in heterogeneous tumor microenvironments?

Methodological Answer: Use 3D co-culture models (tumor spheroids with stromal cells) and single-cell RNA-seq to capture microenvironmental heterogeneity. Apply factorial experimental designs to isolate interaction effects (e.g., synergy scores via Chou-Talalay method) .

Q. How can machine learning address reproducibility challenges in this compound’s multi-omics datasets?

Methodological Answer: Train ensemble models (random forests, XGBoost) on integrated omics data (genomics, metabolomics) to predict bioactivity. Use SHAP values for interpretability and adversarial validation to detect batch effects. Publicly share code and preprocessed data via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.